molecular formula C24H20F2O4 B3486688 4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE

4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE

Cat. No.: B3486688
M. Wt: 410.4 g/mol
InChI Key: RTJTYJPQNVFWMP-UHFFFAOYSA-N
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Description

4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE is a complex organic compound characterized by the presence of fluorophenyl groups

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets

Mode of Action

It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

The biochemical pathways affected by 1,4-Phenylenebis(methylene) bis[(4-fluorophenyl)acetate] are currently unknown. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways. Further investigations are needed to map out the exact pathways affected .

Result of Action

The molecular and cellular effects of 1,4-Phenylenebis(methylene) bis[(4-fluorophenyl)acetate] are not well-defined. The effects would depend on the compound’s specific targets and mode of action. Detailed experimental studies are required to observe and describe these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid
  • Benzyl 4-fluorophenylacetate
  • 4-Fluorobenzyl acetate

Uniqueness

4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE is unique due to its specific structure, which combines multiple functional groups and fluorophenyl moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

[4-[[2-(4-fluorophenyl)acetyl]oxymethyl]phenyl]methyl 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2O4/c25-21-9-5-17(6-10-21)13-23(27)29-15-19-1-2-20(4-3-19)16-30-24(28)14-18-7-11-22(26)12-8-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJTYJPQNVFWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC2=CC=C(C=C2)COC(=O)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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